molecular formula C11H9N3 B051843 4-(1H-imidazol-1-ylmethyl)benzonitrile CAS No. 112809-54-8

4-(1H-imidazol-1-ylmethyl)benzonitrile

Cat. No. B051843
Key on ui cas rn: 112809-54-8
M. Wt: 183.21 g/mol
InChI Key: LUSFCTSUDCCYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06077853

Procedure details

To imidazole (7 gm, 103 mmol) suspended in degassed DMF (250 mL) under argon was added NaH 60% dispersion in mineral oil (4.53 gm, 113 mmol) with stirring for 10 minutes. A solution of 4-bromomethyl benzonitrile in 50 mL of DMF was added and the reaction was stirred for 16 hrs. The reaction was quenched with the addition of 20 mL of water and the solvent was removed in vacuo. The residue was suspended in methylene chloride (500 mL) and extracted 3 times with water (200 mL) and the organic layer was dried over magnesium sulfate, filtered, and the solvent was removed in vacuo. The residue was chromatographed on silica gel with methylene chloride to remove the oil followed by 95:5 methylene chloride: methanol. The resulting fractions where reduced to a small volume in vacuo and the product spontaneously crystallized. The crystals were filtered to give the desired product.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
4.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[H-].[Na+].Br[CH2:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=1>CN(C=O)C>[N:1]1([CH2:9][C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
4.53 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 16 hrs
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with the addition of 20 mL of water
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with methylene chloride
CUSTOM
Type
CUSTOM
Details
to remove the oil
CUSTOM
Type
CUSTOM
Details
the product spontaneously crystallized
FILTRATION
Type
FILTRATION
Details
The crystals were filtered

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1(C=NC=C1)CC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.